4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride
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Overview
Description
4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino-ethoxy group, a methoxy group, and a benzoic acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of 3-methoxybenzoic acid, which is then esterified to form the methyl ester. The next step involves the introduction of the amino-ethoxy group through a nucleophilic substitution reaction. The final product is obtained by converting the free base to its hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. These processes are optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino-ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Products may include 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid.
Reduction: Products may include 4-(2-Amino-ethoxy)-3-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Scientific Research Applications
4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The amino-ethoxy group can form hydrogen bonds with biological macromolecules, while the methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The ester moiety can be hydrolyzed to release the active benzoic acid derivative, which can then interact with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxybenzoic acid: Similar structure but lacks the amino-ethoxy group.
2-(2-(2-Aminoethoxy)ethoxy)acetic acid: Contains a similar amino-ethoxy group but differs in the rest of the structure.
Uniqueness
4-(2-Amino-ethoxy)-3-methoxy-benzoic acid methyl ester hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino-ethoxy and methoxy groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-(2-aminoethoxy)-3-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-14-10-7-8(11(13)15-2)3-4-9(10)16-6-5-12;/h3-4,7H,5-6,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOADRICSMWGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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